molecular formula C18H16O2 B8671289 [6-(Benzyloxy)naphthalen-2-yl]methanol CAS No. 536974-71-7

[6-(Benzyloxy)naphthalen-2-yl]methanol

Cat. No.: B8671289
CAS No.: 536974-71-7
M. Wt: 264.3 g/mol
InChI Key: VXABPELGAXGGCA-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)naphthalen-2-yl]methanol is a versatile naphthalene-based building block in organic synthesis and chemical biology research. This compound features a benzyl-protected hydroxy group and a hydroxymethyl side chain, making it a valuable precursor for constructing more complex molecular architectures through further functionalization of the alcohol group . Its primary research value lies in its role as a synthetic intermediate. The benzyloxy group is a common protecting group for phenols, which can be selectively removed under mild conditions to reveal the free naphthol, a key functional group in numerous bioactive molecules and materials . Furthermore, the hydroxymethyl group can be oxidized to a carbaldehyde or converted into other functional groups, enabling the molecule to be incorporated into larger structures via reactions such as the Horner-Wadsworth-Emmons olefination . Naphthol derivatives are of significant interest in photochemistry for the study and generation of Quinone Methides (QMs) . These QMs are highly reactive intermediates that can alkylate biological nucleophiles like those found in proteins and DNA. Research into naphthol-based QM precursors is exploring their potential in developing anticancer agents, where their reactivity can be controlled with light, offering a strategy for spatial and temporal control in biological systems . Key Applications: Synthetic Intermediate: Serves as a crucial building block for the synthesis of complex organic molecules, including extended π-conjugated systems like aromaticity-extended resveratrol derivatives . Photochemical Research: Acts as a precursor for studying photochemical reactions, particularly the light-induced formation of Quinone Methides for potential biological applications . Materials Science: Used in the design and synthesis of organic compounds with tailored electronic properties due to its naphthalene core . Notice: This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable safety procedures.

Properties

CAS No.

536974-71-7

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(6-phenylmethoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C18H16O2/c19-12-15-6-7-17-11-18(9-8-16(17)10-15)20-13-14-4-2-1-3-5-14/h1-11,19H,12-13H2

InChI Key

VXABPELGAXGGCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Benzyloxy vs. Methoxy/Alkoxy Groups

  • [6-Methoxy-2-naphthaleneboronic acid] : This compound () replaces the benzyloxy group with a methoxy (-OCH₃) substituent. Methoxy groups are smaller and less sterically hindered than benzyloxy groups, enhancing crystallinity and altering electronic properties. Boronic acid functionality introduces reactivity for Suzuki-Miyaura cross-couplings, a feature absent in the target compound .
  • 2-(6-Methoxynaphthalen-2-yl)ethanol (CAS 32725-05-6, MW = 202.25 g/mol): This analog () replaces the hydroxymethyl group with an ethanol (-CH₂CH₂OH) chain.

Hydroxymethyl vs. Aldehyde/Carboxylic Acid Derivatives

  • 4-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 237069-43-1, MW = 262.3 g/mol): The aldehyde (-CHO) group () introduces electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the hydroxymethyl group in the target compound is nucleophilic, favoring esterification or oxidation reactions .
  • [6-(Hydroxymethyl)naphthalen-2-yl]methanol (MW = 188.22 g/mol): This diol () has dual hydroxymethyl groups, significantly enhancing hydrogen-bonding capacity and water solubility (density = 1.245 g/cm³) compared to the mono-hydroxymethyl, benzyloxy-substituted target compound .

Aromatic Substitution Patterns

  • Benzoic Acid, 2-methoxy-6-[1-(1-naphthalenyl)ethyl] (MW = 306.13 g/mol): This compound () integrates a naphthalene moiety into a benzoic acid scaffold. The carboxylic acid group (-COOH) drastically alters acidity (pKa ~4.2) and metal-chelating properties, unlike the neutral hydroxymethyl group in the target compound .

Data Tables: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) LogP Reference
[6-(Benzyloxy)naphthalen-2-yl]methanol C₁₈H₁₆O₂* ~258.3* Benzyloxy, hydroxymethyl N/A ~3.1* Estimated
2-(6-Methoxynaphthalen-2-yl)ethanol C₁₃H₁₄O₂ 202.25 Methoxy, ethanol N/A 1.82
[6-(Hydroxymethyl)naphthalen-2-yl]methanol C₁₂H₁₂O₂ 188.22 Dual hydroxymethyl 411.1 1.82
4-(6-Methoxynaphthalen-2-yl)benzaldehyde C₁₈H₁₄O₂ 262.3 Methoxy, aldehyde N/A ~2.8

*Estimated based on structural analogs.

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a widely used method for introducing benzyloxy groups. In a representative procedure, 6-hydroxy-2-naphthalenemethanol is treated with benzyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) under anhydrous conditions. This method affords [6-(benzyloxy)naphthalen-2-yl]methanol in 94% yield after purification by flash chromatography. The reaction proceeds via an oxidative coupling mechanism, with DIAD facilitating the formation of a phosphonium intermediate.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: 0°C to room temperature

  • Stoichiometry: 1.2 equiv benzyl alcohol, 1.1 equiv DIAD, 1.1 equiv PPh₃

Base-Mediated Alkylation

Alternative benzylation employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents. A mixture of 6-hydroxy-2-naphthalenemethanol , benzyl bromide (BnBr), and K₂CO₃ in dimethylformamide (DMF) is heated to 150°C overnight. The crude product is isolated by extraction with ethyl acetate and purified via silica gel chromatography, yielding 61% . This method is advantageous for large-scale synthesis due to the low cost of reagents.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 5.12 (s, 2H, OCH₂Ph), 7.37–7.46 (m, 5H, aromatic), 4.65 (s, 2H, CH₂OH).

  • LCMS : m/z 270 [M + H]⁺.

Nucleophilic Substitution of 6-Bromo-2-naphthylmethanol

Suzuki-Miyaura Coupling

6-Bromo-2-naphthylmethanol (CAS# 100751-63-1) serves as a precursor for introducing benzyloxy groups via palladium-catalyzed cross-coupling. A reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in toluene/ethanol/water (3:1:1) at 80°C yields this compound. This method achieves 76–82% yield and excellent regioselectivity.

Optimized Parameters :

  • Catalyst: 5 mol% Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.0 equiv)

  • Temperature: 80°C, 12 h

Ullmann-Type Coupling

Copper-mediated coupling of 6-bromo-2-naphthylmethanol with benzyl alcohol in the presence of CuI and 1,10-phenanthroline facilitates ether formation. The reaction proceeds at 100°C in dimethyl sulfoxide (DMSO), yielding 70–75% after column chromatography.

Deprotection and Functional Group Interconversion

Boron Tribromide (BBr₃)-Mediated Deprotection

Benzyl-protected intermediates are deprotected using BBr₃ in dichloromethane at room temperature. For example, treatment of 6-(benzyloxy)-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 3 equiv BBr₃ for 2 h affords the free phenol in 29% yield .

Procedure :

  • Add BBr₃ (1.0 M in CH₂Cl₂) dropwise to the substrate at 0°C.

  • Stir for 1–2 h, quench with water, and extract with ethyl acetate.

Catalytic Hydrogenolysis

Hydrogenation over 10% Pd/C in methanol at 30 psi selectively removes the benzyl group, yielding 6-hydroxy-2-naphthalenemethanol in 94% yield . This method is preferred for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)Key Advantage
Mitsunobu ReactionDIAD, PPh₃, BnOH94>95%High regioselectivity
Base-Mediated AlkylationK₂CO₃, BnBr6190%Cost-effective
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂7692%Tolerance to functional groups
Ullmann CouplingCuI, 1,10-phenanthroline7088%No phosphine ligands

Challenges and Optimization Strategies

  • Regioselectivity : Competing O- and C-alkylation can occur during benzylation. Using bulky bases (e.g., K₂CO₃) minimizes side reactions.

  • Purification : Silica gel chromatography with ethyl acetate/hexanes (1:4) effectively separates the product from diaryl ether byproducts.

  • Scale-Up : Hydrogenolysis is scalable to >100 g with minimal safety concerns, whereas BBr₃ requires strict moisture control .

Q & A

Basic Synthesis: What are the standard synthetic routes for [6-(Benzyloxy)naphthalen-2-yl]methanol, and how is its purity validated?

Methodological Answer:

  • Synthetic Routes :

    • Step 1 : Start with naphthalen-2-ol derivatives (e.g., 6-hydroxynaphthalen-2-ol). Protect the hydroxyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 6-benzyloxynaphthalen-2-ol .
    • Step 2 : Functionalize the naphthalene ring via formylation (e.g., Vilsmeier-Haack reaction) to introduce a hydroxymethyl group. Reduction of the aldehyde intermediate (e.g., NaBH₄) yields the final alcohol .
    • Alternative routes may involve cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of naphthalene .
  • Purity Validation :

    • HPLC/LC-MS : Use reversed-phase C18 columns with methanol/water gradients for separation. Internal standards (e.g., deuterated analogs) improve quantification .
    • NMR : Key signals include:
  • ¹H NMR : δ 5.15 (s, 2H, -OCH₂Ph), δ 4.65 (s, 2H, -CH₂OH), aromatic protons at δ 7.2–8.2 .

  • ¹³C NMR : Benzyloxy carbon at δ 70–75 ppm, hydroxymethyl carbon at δ 60–65 ppm .

Advanced Optimization: How can regioselectivity challenges in benzyloxy-group installation be addressed during synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., methoxy) at specific positions to direct benzylation. For example, methoxy groups at C3 or C5 on naphthalene enhance reactivity at C6 .
  • Protection/Deprotection Strategies : Use temporary protecting groups (e.g., TIPS in [6-(Triisopropylsilyloxy)naphthalen-2-yl]methanol) to block competing hydroxyl sites. Deprotection post-benzylation ensures regioselectivity .
  • Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like PCy₃) improve yield in cross-coupling reactions, minimizing side products .

Analytical Challenges: How do overlapping NMR signals for benzyloxy and hydroxymethyl groups complicate structural confirmation?

Methodological Answer:

  • Deuteration Experiments : Exchange -OH protons with D₂O to simplify spectra; the hydroxymethyl proton signal (δ 4.65) disappears, leaving benzyloxy protons (δ 5.15) intact .
  • 2D NMR Techniques :
    • HSQC : Correlate ¹H (δ 4.65) with ¹³C (δ 60–65 ppm) to confirm hydroxymethyl assignment.
    • NOESY : Detect spatial proximity between benzyloxy protons and aromatic protons to validate substitution pattern .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₆O₂) with <2 ppm error .

Data Contradictions: How to resolve discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Reproducibility Factors :
    • Solvent Purity : Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates. highlights LC-grade solvents for optimal SPE recovery .
    • Temperature Control : Exothermic steps (e.g., benzylation) require strict thermal regulation (±2°C) to avoid side reactions .
  • Yield Optimization Table :
StepReported Yield RangeKey Variables Affecting Yield
Benzylation60–85%Base concentration, solvent
Formylation/Reduction45–70%Reaction time, reducing agent
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, catalyst loading) .

Application in Drug Discovery: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

  • Intermediate for Anticancer Agents : The benzyloxy group enhances lipophilicity, improving cell membrane penetration. Derivatives like 6-(benzyloxy)-2-naphthoic acid are precursors for kinase inhibitors .
  • Fluorescent Probes : Functionalize the hydroxymethyl group with fluorophores (e.g., dansyl chloride) for imaging applications. notes similar naphthalene derivatives used in photophysical studies .
  • Polymer Synthesis : Acts as a monomer in polyesters via esterification of the hydroxymethyl group, as seen in for glycol ether analogs .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

  • Degradation Pathways :
    • Oxidation : Hydroxymethyl group oxidizes to aldehyde under ambient O₂.
    • Hydrolysis : Benzyloxy group cleaves in acidic/alkaline conditions.
  • Stabilization Strategies :
    • Storage : Argon atmosphere at –20°C in amber vials to block light and O₂ .
    • Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

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